A Guide to the Comprehensive Structural Analysis of 2-Chloro-6-fluoro-3-hydroxybenzaldehyde
A Guide to the Comprehensive Structural Analysis of 2-Chloro-6-fluoro-3-hydroxybenzaldehyde
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise characterization of molecular intermediates is paramount. These building blocks, while not the final active product, dictate the success of multi-step syntheses, influencing yield, purity, and ultimately, the efficacy and safety of the target compound. 2-Chloro-6-fluoro-3-hydroxybenzaldehyde is one such critical intermediate. Its trifunctionalized aromatic ring offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive, field-tested approach to the structural elucidation of this compound, moving beyond mere data presentation to explain the underlying scientific rationale for each analytical choice. It is designed for researchers and drug development professionals who require not just data, but a validated, trustworthy, and deep understanding of the molecules they work with.
Molecular Identity and Physicochemical Profile
Before any analysis can begin, establishing the foundational identity of the compound is a critical first step. This ensures that all subsequent data is interpreted in the correct context. 2-Chloro-6-fluoro-3-hydroxybenzaldehyde is a substituted benzaldehyde derivative whose specific arrangement of functional groups—aldehyde, hydroxyl, chlorine, and fluorine—creates a unique electronic and steric environment.
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-6-fluoro-3-hydroxybenzaldehyde[1] |
| CAS Number | 1083103-41-6[1] |
| Molecular Formula | C₇H₄ClFO₂[1] |
| Molecular Weight | 174.56 g/mol [1] |
| SMILES | O=CC1=C(F)C=CC(O)=C1Cl[1] |
| InChIKey | OACPOWYLLGHGCR-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 32-35 °C | [2][3] |
| Boiling Point | 92 °C @ 10 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol | [3] |
| Storage | Store at 0-8 °C, in a dry, well-ventilated place | [1] |
Overview of Synthetic Origin
Understanding the synthetic pathway provides crucial context for potential impurities and side-products that might be observed during analysis. A common industrial method for producing related compounds like 2-chloro-6-fluorobenzaldehyde involves the multi-step transformation of a substituted toluene.[4][5][6] This process typically begins with the free-radical chlorination of the toluene's methyl group, followed by hydrolysis to form the aldehyde.
The diagram below illustrates a generalized workflow for this type of synthesis. The choice of a solid superacid catalyst in the hydrolysis step is a notable advancement over older methods using large quantities of corrosive sulfuric acid, improving safety and reducing waste.[5][6]
Caption: Generalized synthetic workflow for substituted benzaldehydes.
Core Structural Elucidation: A Multi-Technique Approach
The structural confirmation of 2-Chloro-6-fluoro-3-hydroxybenzaldehyde relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. The principle is that covalent bonds vibrate at specific frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of the aldehyde (C=O, C-H), hydroxyl (O-H), and aromatic (C=C, C-H) groups, as well as the carbon-halogen bonds (C-Cl, C-F).
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |
| 3200-3500 | O-H | Stretch | Broad, strong |
| 2820-2880 & 2720-2780 | C-H (aldehyde) | Stretch (Fermi doublet) | Two distinct, medium peaks |
| 1680-1700 | C=O (aldehyde) | Stretch | Strong, sharp |
| 1550-1600 | C=C | Aromatic Ring Stretch | Medium to strong peaks |
| 1200-1300 | C-O (phenol) | Stretch | Medium |
| 1000-1400 | C-F | Stretch | Strong |
| 600-800 | C-Cl | Stretch | Medium to weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It maps the hydrogen (¹H NMR) and carbon (¹³C NMR) framework, providing detailed information about the chemical environment of each nucleus. The electron-withdrawing effects of the aldehyde, chlorine, and fluorine substituents, along with the electron-donating effect of the hydroxyl group, create a highly dispersed and informative spectrum.
¹H NMR Analysis: The aromatic region will show two protons. The proton at C4 will be a doublet of doublets due to coupling with the adjacent proton at C5 and the fluorine at C6. The proton at C5 will also be a doublet of doublets, coupling to the proton at C4 and the fluorine at C6. The aldehyde and hydroxyl protons will appear as singlets, with the hydroxyl proton's chemical shift being concentration and solvent dependent.
¹³C NMR Analysis: Seven distinct carbon signals are expected. The aldehyde carbonyl carbon will be the most downfield signal. The aromatic carbons' chemical shifts will be heavily influenced by the attached substituents. Carbons directly bonded to electronegative atoms (Cl, F, O) will be shifted downfield.
Table 4: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| CHO | ~9.8 - 10.2 | ~185 - 190 | Singlet |
| OH | ~9.0 - 11.0 (variable) | - | Broad Singlet |
| Ar-H (at C4) | ~7.2 - 7.5 | ~120 - 125 | Doublet of Doublets |
| Ar-H (at C5) | ~7.0 - 7.3 | ~115 - 120 | Doublet of Doublets |
| C1 (C-CHO) | - | ~125 - 130 | - |
| C2 (C-Cl) | - | ~128 - 133 | - |
| C3 (C-OH) | - | ~150 - 155 | - |
| C6 (C-F) | - | ~158 - 163 (d, ¹JCF) | - |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This serves as the ultimate confirmation of the molecular formula and offers corroborating structural evidence. For this molecule, the presence of chlorine is a key diagnostic feature, as its two stable isotopes (³⁵Cl and ³⁷Cl) exist in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.
Expected Observations:
-
Molecular Ion (M⁺): A peak cluster around m/z 174 and 176, with a relative intensity ratio of ~3:1, confirming the presence of one chlorine atom.
-
Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO, -29 Da) and the loss of a hydrogen radical (•H, -1 Da). Subsequent losses of Cl (-35/37 Da) or F (-19 Da) from the fragment ions are also expected.
Caption: Plausible fragmentation pathway for 2-Chloro-6-fluoro-3-hydroxybenzaldehyde in EI-MS.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for sample analysis.
Protocol 1: FT-IR Analysis via Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid 2-Chloro-6-fluoro-3-hydroxybenzaldehyde directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scanning: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak-picking routine. Compare the resulting spectrum with the predicted values in Table 3.
Protocol 2: NMR Spectrum Acquisition (¹H, ¹³C)
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire a standard one-pulse proton spectrum. A 30-degree pulse angle with a 1-second relaxation delay is typically sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be required for good signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals and assign peaks based on chemical shift and multiplicity.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a GC-MS system.
-
Ionization: In the source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak cluster (M⁺ and M⁺+2) and major fragment ions. Compare these findings with the predicted fragmentation patterns.
Safety and Handling
Trustworthiness: A core component of any technical guide is a thorough understanding of the associated hazards. While comprehensive toxicological data may be limited for novel intermediates, information from suppliers and related structures provides a strong basis for safe handling protocols. The compound is classified as an irritant.
Table 5: GHS Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[7] |
| Hazard Statements | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust.[9] P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/eye protection/face protection.[1][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side-shields or goggles, lab coat, N95 dust mask. |
Conclusion
The structural analysis of 2-Chloro-6-fluoro-3-hydroxybenzaldehyde is a clear-cut process when a logical, multi-technique approach is employed. The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a self-validating web of evidence that unambiguously confirms the compound's identity, purity, and atomic connectivity. Each technique offers a unique perspective: IR confirms the functional groups, NMR maps the precise atomic framework, and MS validates the molecular formula and reveals fragmentation behavior. By following the validated protocols outlined in this guide, researchers and development professionals can proceed with confidence, knowing that this critical building block is well-characterized and fit for its purpose in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
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PubChem. (2025, September 15). 2-Chloro-6-fluorobenzaldehyde. [Link]
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Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
- Google Patents. (2012, August 1). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Patsnap. (2012, August 1). Method for preparing 2-chloro-6-fluorobenzaldehyde. [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Chloro-6-fluorobenzaldehyde. [Link]
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